molecular formula C16H12F4N4O4S B11567340 4-amino-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

4-amino-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

Cat. No.: B11567340
M. Wt: 432.4 g/mol
InChI Key: USZJCNVBTGVXLJ-UHFFFAOYSA-N
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Description

4-amino-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups It contains an imidazolidinone ring, a sulfonamide group, and fluorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide typically involves multi-step organic synthesis

    Imidazolidinone Core Synthesis: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the imidazolidinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Fluorinated Aromatic Rings: The fluorinated aromatic rings can be introduced through nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with the imidazolidinone-sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if there are electron-withdrawing groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-amino-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The fluorinated aromatic rings and sulfonamide group can impart unique properties to materials, making this compound useful in the development of advanced materials.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 4-amino-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated aromatic rings can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(4-fluorophenyl)benzenesulfonamide: This compound shares the sulfonamide and fluorinated aromatic ring but lacks the imidazolidinone core.

    Imidazole-containing Compounds: These compounds share the imidazole ring but may have different substituents and functional groups.

Uniqueness

4-amino-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is unique due to its combination of an imidazolidinone core, sulfonamide group, and fluorinated aromatic rings. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H12F4N4O4S

Molecular Weight

432.4 g/mol

IUPAC Name

4-amino-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C16H12F4N4O4S/c17-9-1-5-11(6-2-9)24-13(25)15(16(18,19)20,22-14(24)26)23-29(27,28)12-7-3-10(21)4-8-12/h1-8,23H,21H2,(H,22,26)

InChI Key

USZJCNVBTGVXLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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